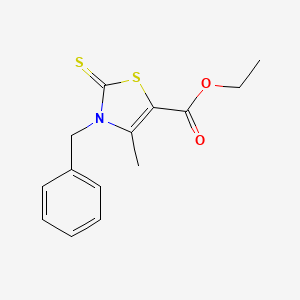

Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Beschreibung

Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Eigenschaften

IUPAC Name |

ethyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-3-17-13(16)12-10(2)15(14(18)19-12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJWQALKIJESLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201145120 | |

| Record name | Ethyl 2,3-dihydro-4-methyl-3-(phenylmethyl)-2-thioxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

670261-49-1 | |

| Record name | Ethyl 2,3-dihydro-4-methyl-3-(phenylmethyl)-2-thioxo-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670261-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dihydro-4-methyl-3-(phenylmethyl)-2-thioxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thioamides with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or ethyl acetate, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The thioxo group can be reduced to a thiol group.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various alkyl or aryl thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Cyclization Reactions : Useful for synthesizing other heterocyclic compounds.

- Substitution Reactions : The thiazole ring can undergo nucleophilic substitutions, making it a versatile intermediate in synthetic pathways.

Research indicates that compounds similar to ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole have exhibited significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The compound's structure may allow it to interact with specific cellular targets involved in cancer progression, although detailed studies are still needed to confirm these effects.

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Its unique thiazole structure allows it to interact with biological molecules effectively:

- Drug Development : this compound could serve as a lead compound for developing new drugs targeting specific diseases.

Case Studies

Several studies highlight the compound's applications:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of thiazole derivatives against common pathogens. Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole was included in the screening and showed promising results against Gram-positive bacteria .

Case Study 2: Synthesis of Novel Compounds

Researchers utilized ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole as a precursor to synthesize novel thiazole derivatives with enhanced biological activity. These derivatives demonstrated improved efficacy in preliminary pharmacological tests .

Wirkmechanismus

The mechanism of action of ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with DNA or RNA, disrupting their function and leading to antiviral or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 4-methylthio-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate

- 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-(phenyldiazenyl)thiazole

Uniqueness

Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Biologische Aktivität

Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These interactions can influence enzyme activity, disrupt cellular processes, and modulate signaling pathways. The thiazole moiety is particularly noted for its role in:

- Antimicrobial Activity : Thiazoles have demonstrated efficacy against a range of bacterial strains by inhibiting essential enzymes like DNA gyrase and topoisomerase .

- Anticancer Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

This compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 - 0.03 μg/mL |

| Escherichia coli | 0.0033 - 0.046 μg/mL |

| Pseudomonas aeruginosa | MIC values vary; generally effective |

| Bacillus subtilis | MIC values vary; generally effective |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

Research indicates that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:

| Cancer Cell Line | IC50 (μM) | Reference Drug Comparison |

|---|---|---|

| Jurkat (T-cell leukemia) | <10 | Doxorubicin (higher IC50) |

| A431 (epidermoid carcinoma) | <15 | Doxorubicin (higher IC50) |

The compound's mechanism includes interaction with specific proteins involved in cell survival pathways, leading to enhanced apoptosis .

Case Studies

- Antimicrobial Screening : A study evaluated the antibacterial activity of various thiazole derivatives against common pathogens. This compound was among the most potent compounds tested, showing superior activity compared to traditional antibiotics .

- Cytotoxicity Assays : In vitro assays on cancer cell lines showed that this compound could significantly reduce cell viability at concentrations lower than those required for conventional chemotherapeutics, highlighting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-benzyl-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate?

The Hantzsch reaction is a robust method for synthesizing 1,3-thiazole derivatives. For this compound, refluxing equimolar amounts of substituted benzaldehyde, thiourea, and ethyl acetoacetate in ethanol with catalytic glacial acetic acid (4–6 hours) under inert atmosphere typically yields the product. Post-reaction, solvent removal via reduced pressure and recrystallization from methanol or ethanol ensures purity .

Q. How can the structure and purity of this compound be validated post-synthesis?

- Spectroscopic Techniques : Use H NMR and C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–7.5 ppm, thiazole methyl groups at δ 2.1–2.4 ppm). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm, C=S stretch at ~1200 cm).

- Mass Spectrometry : ESI-MS or EI-MS should show the molecular ion peak () matching the theoretical molecular weight.

- Elemental Analysis : Compare experimental C, H, N, S percentages with calculated values (deviation <0.3% acceptable) .

Q. What analytical methods are suitable for assessing purity?

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) and UV detection at 254 nm. Purity >98% is ideal for pharmacological studies.

- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with visualization under UV or iodine vapor.

- Melting Point : Sharp decomposition near 165–167°C indicates purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization provides bond lengths, angles, and torsion angles. For this compound, focus on the thiazole ring puckering (Cremer-Pople parameters) and hydrogen-bonding networks (graph set analysis) to confirm stability and intermolecular interactions .

Q. What experimental designs are effective for evaluating cardiotropic activity?

- Ex Vivo Assays : Test on isolated rat thoracic aorta rings precontracted with KCl (60 mM). Measure vasorelaxation at 10–10 M concentrations, comparing to L-carnitine or meldonium as positive controls.

- Mechanistic Studies : Use calcium channel blockers (e.g., verapamil) or NO synthase inhibitors (e.g., L-NAME) to dissect pathways .

Q. How can molecular docking predict interactions with biological targets?

- Target Selection : Prioritize cardiac ion channels (e.g., hERG) or enzymes (e.g., ACE).

- Software : AutoDock Vina or Schrödinger Suite with AMBER force fields.

- Validation : Compare docking poses (e.g., binding affinity ≤−7.0 kcal/mol) with known inhibitors. Adjust substituents (e.g., benzyl vs. fluorophenyl groups) to optimize interactions .

Q. How to address contradictions in synthesis yields or byproduct formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.